Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperazine ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of pyridazine and piperazine rings further enhances the compound’s potential for various applications in scientific research and industry.
Scientific Research Applications
Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of thiophene-2-carboxaldehyde with 3-acetylpyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .
Mechanism of Action
The mechanism of action of thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxaldehyde and thiophene sulfoxides.
Pyridazine derivatives: Including dihydropyridazine and pyridazine sulfoxides.
Piperazine derivatives: Such as N-phenylpiperazine and piperazine sulfoxides.
Uniqueness
Thiophen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of thiophene, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
thiophen-2-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDTYVSXFXSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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